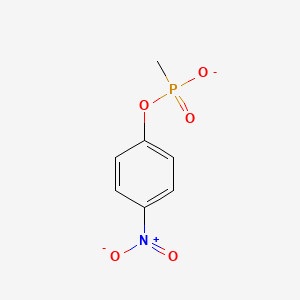
4-Nitrophenyl-methylphosphonat
Übersicht
Beschreibung
4-Nitrophenyl methylphosphonate is an organophosphorus compound . It is a derivative of phosphonic acid, which contains a chemically stable C-P bond .
Synthesis Analysis
The synthesis of 4-Nitrophenyl methylphosphonate involves the reactivity of bis-(O,Op-nitrophenyl) methylphosphonate with 2-fluoroethanol in the presence of DBU . An improved radiosynthesis of O-(2-[18F]fluoroethyl)-O-(p-nitrophenyl)methylphosphonate has been reported, which provides a more robust radiosynthesis .
Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl methylphosphonate is C7H7NO5P . It contains a chemically stable C-P bond, which is considered a relic of the reducing atmosphere on primitive earth .
Chemical Reactions Analysis
The catalytic reduction of 4-Nitrophenyl methylphosphonate has been used as a benchmark reaction to assess the activity of nanostructured materials . The alkaline hydrolysis of phenyl methylphosphonate and p-nitrophenyl methylphosphonate with the application of NaOH has also been studied .
Wissenschaftliche Forschungsanwendungen
Nervengas-Surrogat
4-Nitrophenyl-methylphosphonat wird in wissenschaftlichen Studien als Surrogat für Nervengifte wie Sarin verwendet. Es hilft Forschern, die Hemmkapazität der Acetylcholinesterase (AChE) zu verstehen, was für die Entwicklung von Gegenmitteln und Schutzmaßnahmen gegen Nervengifte entscheidend ist .
Acetylcholinesterase-Hemmungsstudie
Diese Verbindung wird synthetisiert, um die Hemmkapazität der AChE zu testen, und liefert Erkenntnisse über ihre Eignung als chemisches Simulans für Nervengifte wie Sarin .
Entwicklung von CNS-permeablen Reaktivatoren
Forscher haben this compound bei der Entwicklung von Reaktivatoren, die das zentrale Nervensystem (ZNS) durchdringen, für die Behandlung von Nervengasvergiftungen eingesetzt. Dies beinhaltet einen iterativen Ansatz aus chemischer Synthese, Computermodellierung und detaillierten In-vitro- und In-vivo-Assays .
Hydrolysestudien
Das Verhalten der Verbindung während der alkalischen Hydrolyse wurde untersucht, wobei der Schwerpunkt auf dem nukleophilen Angriff auf das Phosphoratom der P=O-Funktion lag. Diese Forschung hat Auswirkungen auf das Verständnis des Abbaus ähnlicher Verbindungen .
Entwicklung eines Hirnschnitt-Assays
Es wurde ein neuartiger Hirnschnitt-Assay entwickelt, um die Auswirkungen von AChE-Reaktivatoren auf die Hypererregbarkeit zu testen, die nach Exposition gegenüber organophosphatbasierten AChE-Hemmern beobachtet wird, wobei this compound als Sarin-Surrogat verwendet wurde .
Biodegradationsforschung
Studien zur Biodegradation von Organophosphorverbindungen umfassten this compound, um seinen Abbau unter verschiedenen Umweltbedingungen, z. B. im Boden, zu verstehen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4-Nitrophenyl methylphosphonate is acetylcholinesterase (AChE) . AChE is a critical enzyme that breaks down acetylcholine, a neurotransmitter, in the synapses and neuromuscular junctions. By inhibiting AChE, 4-Nitrophenyl methylphosphonate affects the regulation of acetylcholine, leading to an accumulation of this neurotransmitter .
Mode of Action
4-Nitrophenyl methylphosphonate acts as an inhibitor of AChE . It binds to the active site of AChE, preventing it from hydrolyzing acetylcholine . This results in an increased concentration of acetylcholine in the synapses, leading to overstimulation of the nervous system .
Biochemical Pathways
The inhibition of AChE by 4-Nitrophenyl methylphosphonate affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a key neurotransmitter for signal transmission in the nervous system. By inhibiting AChE, 4-Nitrophenyl methylphosphonate disrupts the normal functioning of this pathway, leading to an excess of acetylcholine .
Pharmacokinetics
It’s known that the compound is a potent inhibitor of ache in various tissues, including the brain, skeletal muscle, diaphragm, and serum . The time to peak brain AChE inhibition for similar compounds has been found to be about 1 hour post-exposure .
Result of Action
The inhibition of AChE by 4-Nitrophenyl methylphosphonate leads to an accumulation of acetylcholine in the synapses and neuromuscular junctions . This results in hyperstimulation of the nervous system, which can cause symptoms such as loss of consciousness, seizures, and potentially death from respiratory failure .
Biochemische Analyse
Biochemical Properties
4-Nitrophenyl Methylphosphonate is known to interact with various enzymes and proteins. It has been found to efficiently catalyze the hydrolysis of organophosphonate and carboxylate esters . The enzyme Pmi1525 from Proteus mirabilis HI4320, a member of the amidohydrolase superfamily, has been identified as one of the enzymes that interact with 4-Nitrophenyl Methylphosphonate .
Cellular Effects
Given its role in catalyzing the hydrolysis of organophosphonate and carboxylate esters, it can be inferred that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
4-Nitrophenyl Methylphosphonate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is stereoselective for the hydrolysis of chiral methylphosphonate esters .
Metabolic Pathways
4-Nitrophenyl Methylphosphonate is involved in metabolic pathways that include interactions with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
methyl-(4-nitrophenoxy)phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO5P/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPXTXIEAOSJBR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5P- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673142 | |
| Record name | 4-Nitrophenyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1832-64-0 | |
| Record name | 4-Nitrophenyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1653347.png)
![(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B1653349.png)
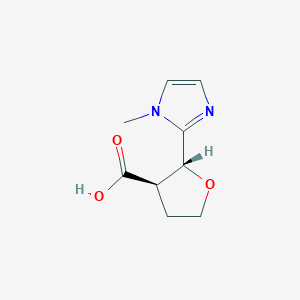
![1-isopentyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole hydrochloride](/img/structure/B1653354.png)
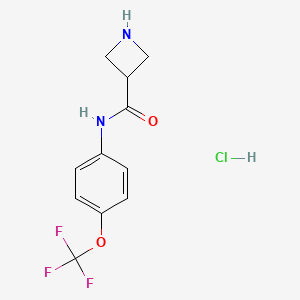
![1-[2-(propan-2-ylsulfanyl)ethyl]-1H-indazole-3-carbonitrile](/img/structure/B1653356.png)
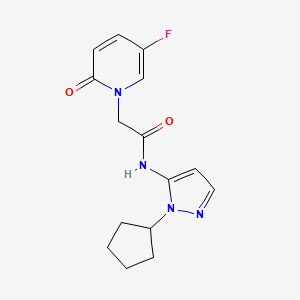
![4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-N-[(1R)-1-(3-hydroxyphenyl)ethyl]-4-oxobutanamide](/img/structure/B1653358.png)
![2-{1-[(5-Fluoropyridin-3-yl)methyl]pyrrolidin-2-yl}-1-phenylethan-1-one](/img/structure/B1653361.png)

![N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1653364.png)
![7,11-Diphenyl-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-trione](/img/structure/B1653367.png)
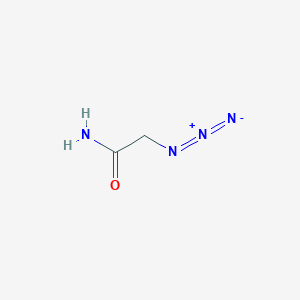
![7-Ethyl-1,3-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1653369.png)
